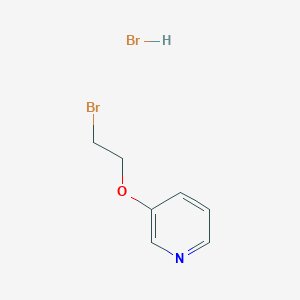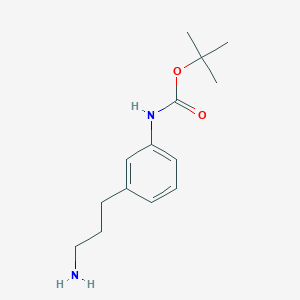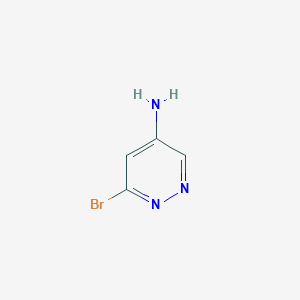
3-(2-Bromoethoxy)pyridine hydrobromide
Vue d'ensemble
Description
3-(2-Bromoethoxy)pyridine hydrobromide is a chemical compound with the CAS Number: 1803594-97-9 . It has a molecular weight of 282.96 and its molecular formula is C7H9Br2NO . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of 3-(2-Bromoethoxy)pyridine hydrobromide can be represented by the SMILES stringBrCCC1=CC=CN=C1.Br . This indicates that the molecule contains a pyridine ring (C5H5N) with a bromoethoxy group attached to the third carbon atom. Physical And Chemical Properties Analysis
3-(2-Bromoethoxy)pyridine hydrobromide is a powder that has a melting point of 175-176 degrees Celsius . It is stored at room temperature .Applications De Recherche Scientifique
Polymer Chemistry Applications
Hyperbranched polyelectrolytes were synthesized from monomers derived from 3,5-bis(bromomethyl)pyridine hydrobromide, showcasing the potential of pyridine hydrobromides in creating new materials with specific electronic properties. These materials were analyzed using NMR spectroscopy and kinetic studies to understand their structure and reactivity (Monmoton et al., 2008). Another study highlighted the synthesis of poly(methylenepyridinium)s from substituted pyridines, demonstrating the influence of anions on the solubility and thermal stability of these polymers (Monmoton, Lefebvre, & Fradet, 2008).
Organic Synthesis
Efficient synthesis methods for pyridine derivatives have been explored, including a new preparation of 5-methyl-3-(bromomethyl)pyridine hydrobromide, which is a key intermediate in the synthesis of certain compounds, demonstrating the utility of pyridine hydrobromides in organic synthesis (Guo, Lu, & Wang, 2015). Additionally, a study on the synthesis of 2-pyridylimidazo pyridine in water using 2-(bromoacetyl)pyridine hydrobromide showcases an environmentally friendly route for synthesizing pyridine-based compounds (Hong-ying, 2012).
Coordination Chemistry
Research into the coordination chemistry of pyridine hydrobromides has led to the discovery of novel coordination polymers. For instance, the use of 5-bromoisophthalic acid and pyridine resulted in new coordination polymers with interesting physical properties, highlighting the role of pyridine hydrobromides in the synthesis of coordination complexes (Wang et al., 2011).
Materials Science
In materials science, pyridine hydrobromides have been utilized in the synthesis of new fluorescent quaternary ammonium salts with potential applications in optical materials. These compounds undergo addition/ring opening to yield pyridin-2-one derivatives, showcasing the versatility of pyridine hydrobromides in materials science (Huang, Haddadin, & Kurth, 2002).
Mécanisme D'action
The mechanism of action of 3-(2-Bromoethoxy)pyridine hydrobromide is not clear from the available information. It’s worth noting that the mechanism of action for a compound largely depends on its intended use, which is not specified for this compound.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Propriétés
IUPAC Name |
3-(2-bromoethoxy)pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.BrH/c8-3-5-10-7-2-1-4-9-6-7;/h1-2,4,6H,3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDPVHQERSBTHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803594-97-9 | |
| Record name | 3-(2-bromoethoxy)pyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1379382.png)
![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one](/img/structure/B1379383.png)
![2-AMINO-3-[4-(carboxymethyl)phenyl]PROPANOIC ACID hydrochloride](/img/structure/B1379384.png)
![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B1379385.png)



![Tert-butyl ((3-([1,1'-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate](/img/structure/B1379397.png)

